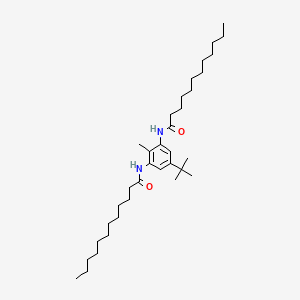
N,N'-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is an organic compound characterized by its unique structure, which includes a phenylene core substituted with tert-butyl and methyl groups, and two didodecanamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide typically involves the reaction of 5-tert-butyl-2-methyl-1,3-phenylenediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent quality and yield, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)diacetamide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dibutyramide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dihexanamide
Uniqueness
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is unique due to its longer alkyl chains, which impart distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. These properties make it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and polymer stabilization.
Propiedades
Número CAS |
142315-44-4 |
|---|---|
Fórmula molecular |
C35H62N2O2 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
N-[5-tert-butyl-3-(dodecanoylamino)-2-methylphenyl]dodecanamide |
InChI |
InChI=1S/C35H62N2O2/c1-7-9-11-13-15-17-19-21-23-25-33(38)36-31-27-30(35(4,5)6)28-32(29(31)3)37-34(39)26-24-22-20-18-16-14-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,36,38)(H,37,39) |
Clave InChI |
JZBCYVAKVSMKCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1C)NC(=O)CCCCCCCCCCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)


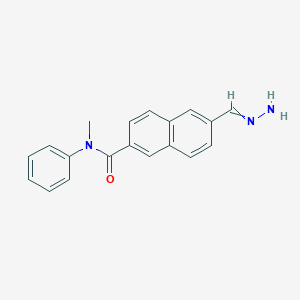
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
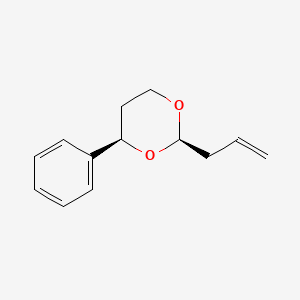
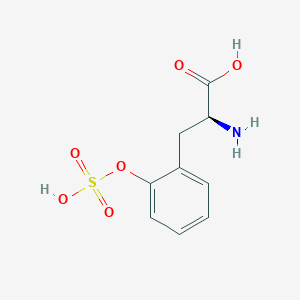
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)

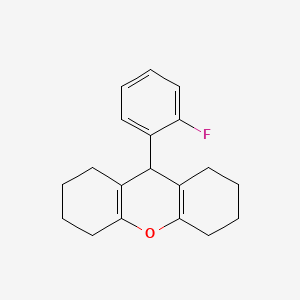

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
